molecular formula C7H4F2IN3 B12959105 2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine

2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine

Katalognummer: B12959105
Molekulargewicht: 295.03 g/mol
InChI-Schlüssel: LWVHLBZTSPEHOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery and development. The presence of both difluoromethyl and iodine substituents in this compound makes it particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine typically involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles. A convenient two-step one-pot method has been developed for the synthesis of 3-substituted imidazo[1,2-b]pyridazines . This method involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate, followed by condensation with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, metal-free oxidation and photocatalysis strategies have been employed for the functionalization of imidazo[1,2-b]pyridazines .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different substituents at the iodine position.

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine has several scientific research applications, including:

    Chemistry: It serves as a valuable scaffold for the synthesis of various biologically active compounds.

    Biology: The compound is used in the study of biological pathways and molecular interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its specific structure and substituents. For example, imidazo[1,2-b]pyridazines have been shown to inhibit interleukin-1 receptor-associated kinase 4 (IRAK4), which is involved in the activation of NF-κB signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine is unique due to the presence of both difluoromethyl and iodine substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for various applications.

Eigenschaften

Molekularformel

C7H4F2IN3

Molekulargewicht

295.03 g/mol

IUPAC-Name

2-(difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H4F2IN3/c8-6(9)5-7(10)13-4(12-5)2-1-3-11-13/h1-3,6H

InChI-Schlüssel

LWVHLBZTSPEHOP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=C(N2N=C1)I)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.